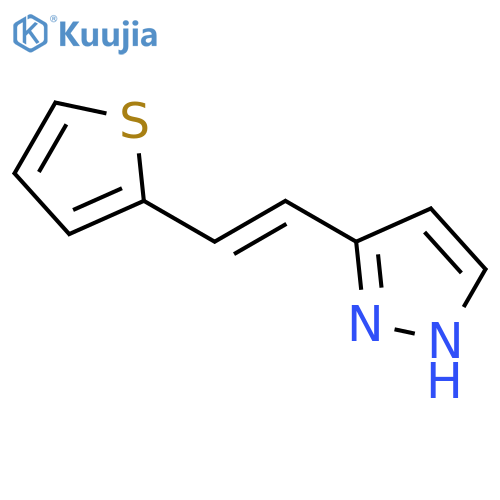

Cas no 1070881-42-3 ((E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole)

1070881-42-3 structure

商品名:(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole

(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- (E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole

- 1H-Pyrazole, 3-[(1E)-2-(2-thienyl)ethenyl]-

- 3-[(E)-2-(thiophen-2-yl)ethenyl]-2H-pyrazole

- Terevalefim

- GLXC-26914

- 5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole

- 1070881-42-3

- Terevalefim (USAN/INN)

- 5-[(E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole

- ANG3777

- MS-22944

- Terevalefim [USAN]

- Terevalefim [USAN:INN]

- GTPL11997

- 3-[2-(2-thienyl)ethenyl]-1H-Pyrazole

- GG91UXK2M5

- HY-137455

- ANG-3777

- BB3

- BB-3

- Refanalin

- E80357

- Terevalefim [INN]

- 5-((E)-2-thiophen-2-ylethenyl)-1H-pyrazole

- D12287

- 500128-99-4

- SNV-003

- 5-((E)-2-Thiophen-2-yl-vinyl)-lh-pyrazole

- 1H-Pyrazole, 3-((1E)-2-(2-thienyl)ethenyl)-

- SCHEMBL1225335

- CHEMBL4650326

- SCHEMBL10149623

- EN300-18541705

- UNII-GG91UXK2M5

- (e)-5-(2-(thiophen-2-yl)vinyl)-1h-pyrazole

- TEREVALEFIM [WHO-DD]

- DA-58410

- CS-0138662

- WHO 11458

- EN300-7830322

- AKOS040755926

- 5-[(E)-2-thiophen-2-ylethenyl]-1H-pyrazole

-

- MDL: MFCD00104346

- インチ: 1S/C9H8N2S/c1-2-9(12-7-1)4-3-8-5-6-10-11-8/h1-7H,(H,10,11)/b4-3+

- InChIKey: FOHWAQGURRYJFK-ONEGZZNKSA-N

- ほほえんだ: N1C=CC(/C=C/C2SC=CC=2)=N1

計算された属性

- せいみつぶんしりょう: 176.04081944g/mol

- どういたいしつりょう: 176.04081944g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 1

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 56.9Ų

- 疎水性パラメータ計算基準値(XlogP): 2.2

(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| MedChemExpress | HY-137455-25mg |

Terevalefim |

1070881-42-3 | 99.75% | 25mg |

¥4000 | 2024-04-21 | |

| ChemScence | CS-0138662-5mg |

Terevalefim |

1070881-42-3 | 99.75% | 5mg |

$150.0 | 2022-04-28 | |

| Enamine | EN300-18541705-5.0g |

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole |

1070881-42-3 | 5.0g |

$7238.0 | 2023-07-09 | ||

| ChemScence | CS-0138662-100mg |

Terevalefim |

1070881-42-3 | 99.75% | 100mg |

$1650.0 | 2022-04-28 | |

| Enamine | EN300-18541705-1.0g |

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole |

1070881-42-3 | 1.0g |

$2496.0 | 2023-07-09 | ||

| Enamine | EN300-18541705-0.1g |

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole |

1070881-42-3 | 0.1g |

$2197.0 | 2023-07-09 | ||

| Enamine | EN300-18541705-10.0g |

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole |

1070881-42-3 | 10.0g |

$10732.0 | 2023-07-09 | ||

| MedChemExpress | HY-137455-50mg |

Terevalefim |

1070881-42-3 | 99.75% | 50mg |

¥6400 | 2024-04-21 | |

| Enamine | EN300-7830322-5.0g |

5-[(E)-2-(thiophen-2-yl)ethenyl]-1H-pyrazole |

1070881-42-3 | 95.0% | 5.0g |

$6546.0 | 2025-02-22 | |

| Enamine | EN300-18541705-0.25g |

5-[2-(thiophen-2-yl)ethenyl]-1H-pyrazole |

1070881-42-3 | 0.25g |

$2297.0 | 2023-07-09 |

(E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole 関連文献

-

H. Mao,Y. Liao,J. Ma,S. L. Zhao,F. W. Huo Nanoscale, 2016,8, 1049-1054

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440

1070881-42-3 ((E)-3-(2-(thiophen-2-yl)vinyl)-1H-pyrazole) 関連製品

- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)

- 1805283-34-4(3-(Difluoromethyl)-2,4-dihydroxy-6-iodopyridine)

- 64028-63-3(5-Norbornene-2-carboxylic tetrahydrofurfurylester)

- 171232-79-4(methyl (2S,3R)-3-ethylpyrrolidine-2-carboxylate)

- 1788845-53-3(1,6-Dihydro-1-methyl-6-oxo-N-[1-(2-pyridinyl)-3-pyrrolidinyl]-3-pyridazinecarboxamide)

- 953985-48-3(2-(4-fluorophenyl)-N-2-oxo-2-(2-phenylmorpholin-4-yl)ethylacetamide)

- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)

- 2171823-57-5(4-cyclopropyl-1-oxa-5,9-diazaspiro5.5undecane)

- 69810-77-1(1-(3-methylphenyl)ethane-1,2-diamine)

- 5435-92-7(2-Chloro-4-phenylbenzonitrile)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1070881-42-3)Terevalefim

清らかである:99%/99%/99%

はかる:10mg/25mg/100mg

価格 ($):243.0/486.0/1485.0